molecular formula C15H19NO4 B125739 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate CAS No. 141870-95-3

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B125739
CAS No.: 141870-95-3
M. Wt: 277.31 g/mol
InChI Key: UUZYJNOJPVEUBY-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a compound that belongs to the class of psychoactive substances known as designer drugs. This compound is also known by the name of 'Quinolin-4-yl-(2-piperidin-1-yl-phenyl)-methanone', and it has been found to have several potential applications in scientific research. In

Scientific Research Applications

Pharmacological Research Tool

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate derivatives, such as 1-benzyl-APDC, have shown potential as pharmacological research tools. Specifically, the 1-benzyl derivative of APDC exhibits selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This selectivity makes it a useful compound in neuropharmacological studies (Tueckmantel et al., 1997).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. A study on the microwave-assisted synthesis of these derivatives revealed that compounds like 1-acetyl-2-benzylpyrrolidine-2-carboxamide show significant antimicrobial activity (Sreekanth & Jha, 2020).

Neuroleptic Activity

The compound has been investigated for its neuroleptic activity. Benzamides of 1-benzyl-2-methylpyrrolidine derivatives demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential as neuroleptic agents (Iwanami et al., 1981).

Catalysis and Synthesis

1-Benzyl 2-methylpyrrolidine derivatives have applications in catalysis and synthetic chemistry. For instance, platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines using these derivatives leads to the formation of pyrrolidine derivatives (Bender & Widenhoefer, 2005).

Derivatization Reagents in Chromatography

These compounds serve as derivatization reagents in high-performance liquid chromatography (HPLC). They have been used for selective and sensitive derivatization of carboxylic acids, enhancing detection sensitivity in HPLC analyses (Morita & Konishi, 2002).

Large-Scale Synthesis

Large-scale synthesis of derivatives like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid highlights its significance in industrial-scale organic synthesis (Yoshida et al., 1996).

Metabolism Studies

Studies on the metabolism of 1-benzylpyrrolidine derivatives have provided insights into the formation of metabolically generated electrophilic species, which are relevant for understanding drug metabolism and toxicology (Ho & Castagnoli, 1980).

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)19-2)9-6-10-16(15)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYJNOJPVEUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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